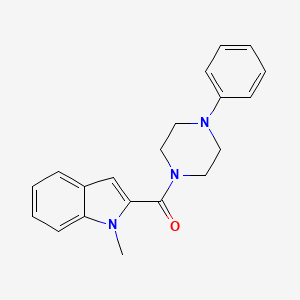

1-Methylindol-2-yl 4-phenylpiperazinyl ketone

Description

Contextualizing Indole (B1671886) and Piperazine (B1678402) Derivatives in Medicinal Chemistry Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govsci-hub.se It is a key structural component in a multitude of natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. nih.govsci-hub.se The versatility of the indole ring allows it to mimic the structure of various endogenous molecules and interact with a diverse range of protein targets. nih.gov Since 2015, the U.S. Food and Drug Administration has approved 14 drugs containing an indole core for treating conditions such as infections, migraines, and hypertension. news-medical.net

Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous feature in many approved drugs. mdpi.com Its presence can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability, and it often serves as a versatile linker between different pharmacophoric elements. mdpi.commdpi.com N-arylpiperazine derivatives, in particular, are known to exhibit a range of biological activities, including antihistamine, anti-inflammatory, and antihypertensive effects, and are prominent in drugs targeting the central nervous system. mdpi.com

The combination of indole and piperazine moieties into a single molecular entity has been a fruitful strategy in drug discovery, leading to the development of compounds with a broad spectrum of biological activities. These hybrid molecules have been investigated for their potential as anticancer, neuroprotective, and anti-inflammatory agents. researchgate.netnih.govresearchgate.net

Rationale for Investigating 1-Methylindol-2-yl 4-phenylpiperazinyl ketone within Contemporary Drug Discovery Research

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating this and closely related compounds can be inferred from the known pharmacological importance of its constituent parts. The core structure, an indole-2-carbonyl-piperazine scaffold, is a recognized pharmacophore with demonstrated biological activity.

Furthermore, the cytotoxic potential of indole-piperazine hybrids against various cancer cell lines has been a significant driver of research in this area. researchgate.net The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them attractive candidates for the development of novel anticancer agents. researchgate.net The specific substitution pattern of this compound, with a methyl group on the indole nitrogen and a phenyl group on the piperazine, allows for fine-tuning of its physicochemical properties and biological activity.

Overview of Current Academic Research Trajectories for this compound

Current academic research on compounds structurally similar to this compound is focused on several key therapeutic areas. A significant trajectory is the exploration of their potential as anticancer agents. researchgate.net Researchers are synthesizing libraries of related indole-piperazine derivatives and evaluating their cytotoxic effects on various cancer cell lines. researchgate.net

Another major research avenue is the investigation of these compounds as modulators of central nervous system targets. This includes their evaluation as ligands for dopamine (B1211576) and serotonin (B10506) receptors, with potential applications in the treatment of schizophrenia, depression, and anxiety. nih.gov The development of selective histone deacetylase 6 (HDAC6) inhibitors containing an indole-piperazine scaffold is also an active area of research, with implications for neurodegenerative diseases. nih.gov

The synthesis of these compounds is also a subject of academic interest, with a focus on developing efficient and versatile synthetic routes. A common approach involves the coupling of a 1-methylindole-2-carboxylic acid with 4-phenylpiperazine. mdpi.com This is typically achieved using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to facilitate the formation of the amide bond. mdpi.com

Below is a table summarizing the biological activities of some indole-piperazine derivatives that are structurally related to this compound.

| Compound Class | Biological Target/Activity | Therapeutic Area |

| Indole-piperazine hybrids | Cytotoxicity against cancer cell lines | Oncology |

| N-arylpiperazine derivatives | Dopamine (D2/D3) and serotonin receptor ligands | Neurodegenerative diseases, Psychiatry |

| Indole-piperazine hydroxamic acids | Histone deacetylase 6 (HDAC6) inhibition | Neurodegenerative diseases |

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-21-18-10-6-5-7-16(18)15-19(21)20(24)23-13-11-22(12-14-23)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEBAAZZZVJSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Innovations for 1 Methylindol 2 Yl 4 Phenylpiperazinyl Ketone

Scale-Up Considerations for Research Quantity Synthesis of 1-Methylindol-2-yl 4-phenylpiperazinyl ketone

A hypothetical scale-up from a common synthetic approach, such as the acylation of 1-phenylpiperazine (B188723) with a derivative of 1-methylindole-2-carboxylic acid, would present several challenges. The choice of activating agent for the carboxylic acid, for instance, would need to be re-evaluated. Reagents that are effective on a small scale might be too expensive or generate difficult-to-remove byproducts when used in larger quantities.

Table 1: Potential Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Mitigation Strategies |

| Exothermic Reactions | Slow addition of reagents, use of jacketed reactors with precise temperature control, dilution of reaction mixture. |

| Reagent Selection | Transition from expensive or hazardous reagents to more cost-effective and safer alternatives. For example, replacing a hazardous solvent with a greener alternative. |

| Work-up and Purification | Development of crystallization-based purifications to replace chromatography, which is often not feasible for large quantities. |

| Impurity Profile | Rigorous monitoring of reaction progress to minimize side reactions and establish acceptable limits for known impurities. |

| Material Handling | Implementation of appropriate engineering controls to handle larger volumes of chemicals safely. |

Furthermore, the physical properties of the intermediates and the final product, such as solubility and crystallinity, become critical during scale-up. A compound that is easily purified by column chromatography on a gram scale may require the development of a new crystallization procedure to be practical for producing hundreds of grams or kilograms. This would involve screening various solvents and conditions to achieve the desired purity and crystal form.

Another important aspect is the potential for "hidden" or previously unobserved phenomena that only become apparent on a larger scale. For example, a reaction that appears homogeneous in a small flask might exhibit mixing issues in a larger reactor, leading to localized "hot spots" or incomplete conversion. Therefore, careful process modeling and pilot runs are essential to identify and address these potential issues before committing to a full-scale research quantity synthesis.

In the context of indole (B1671886) derivatives, the Fischer indole synthesis is a well-established method. nih.gov However, when considering its application for scale-up, factors such as the use of strong acids and the potential for byproduct formation need to be carefully managed. nih.gov The development of scalable synthetic routes for complex molecules often involves moving away from classical named reactions towards more robust and controllable processes.

Ultimately, the successful scale-up for research quantity synthesis of this compound would depend on a multidisciplinary approach, integrating principles of synthetic organic chemistry, chemical engineering, and analytical chemistry to develop a safe, efficient, and reproducible process.

Preclinical Pharmacological Investigations of 1 Methylindol 2 Yl 4 Phenylpiperazinyl Ketone

Receptor Binding and Ligand Affinity Profiling of 1-Methylindol-2-yl 4-phenylpiperazinyl ketone

Comprehensive preclinical data regarding the receptor binding and ligand affinity profile of this compound is not extensively available in the public domain. However, analysis of structurally related indolyl and phenylpiperazinyl compounds can provide insights into its potential pharmacological targets.

Specific Receptor Target Engagement Studies of this compound

Specific target engagement studies for this compound have not been detailed in published literature. Research on analogous compounds containing the indole (B1671886) and phenylpiperazine moieties suggests potential interactions with various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. For instance, a series of potent 5-hydroxytryptamine 7 (5-HT7) ligands with a 1,3-dihydro-2H-indol-2-one (oxindole) skeleton, which shares structural similarities, have been synthesized and evaluated. nih.gov Several of these derivatives demonstrated high selectivity for the 5-HT7 receptor over the 5-HT1A receptor. nih.gov

Radioligand Binding Assays for this compound

Specific radioligand binding assay data for this compound is not publicly available. In studies of similar compounds, such as substituted 1H-indolyl carboxylic acid amides, radioligand binding assays were crucial in determining affinities for human dopamine D2, D3, and D4 receptors. nih.gov For example, compounds 14a and 14b in one study showed high binding affinity at the D3 receptor with Ki values of 0.18 and 0.4 nM, respectively, and exhibited significant selectivity over D2 receptors. nih.gov

Functional Receptor Assays and Signaling Pathway Modulation by this compound

There is no specific information available regarding the functional receptor assays and signaling pathway modulation by this compound. Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor. For related phenylpiperazinyl compounds, functional activity has been characterized. For example, a representative of the (Phenylpiperazinyl-butyl)oxindole family exhibited selective 5-HT7 antagonist activity. nih.gov

Enzyme Inhibition and Activation Studies of this compound

Detailed enzyme inhibition and activation studies for this compound are not well-documented in the scientific literature.

Kinase Activity Modulation by this compound

There is no direct evidence of this compound modulating kinase activity. However, other compounds containing a phenylpiperazine moiety have been shown to interact with kinases. For example, 1-[N,O-bis-(5-isoquinolinesulphonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine (KN-62) is known as an inhibitor of calcium-dependent calmodulin protein kinase II (CAMKII). nih.gov

Phosphodiesterase Inhibition by this compound

The potential for this compound to act as a phosphodiesterase (PDE) inhibitor has not been reported. The clinical utility of PDE4 inhibitors as anti-inflammatory agents has been explored with other compounds. nih.gov

Ion Channel Modulation by this compound

Extensive literature searches did not yield specific data on the direct interaction of this compound with ion channels. The following sections are based on the general understanding of how compounds with similar structural motifs may interact with these targets.

Voltage-Gated Ion Channel Interactions of this compound

Voltage-gated ion channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov Many pharmacologically active compounds exert their effects by modulating the function of these channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels. nih.govnih.gov The indole and phenylpiperazine moieties present in this compound are found in various compounds known to interact with voltage-gated ion channels. However, without direct experimental evidence, the specific effects of this compound on any particular voltage-gated ion channel remain speculative.

Ligand-Gated Ion Channel Modulation by this compound

Ligand-gated ion channels (LGICs) are activated by the binding of neurotransmitters and are fundamental to synaptic transmission. nih.govnih.gov This class includes receptors such as nicotinic acetylcholine (nAChR), GABAA, glycine, and 5-HT3 receptors. nih.govnih.gov The phenylpiperazine group, in particular, is a well-known pharmacophore that targets a variety of receptors, including serotonin and dopamine receptors, some of which are LGICs. For instance, the 5-HT3 receptor is a cation-selective ion channel. nih.gov While it is plausible that this compound could modulate the activity of certain LGICs, there is currently no published research to confirm or characterize such interactions.

In Vitro Cellular Activity and Biological Pathways Affected by this compound

No specific studies detailing the in vitro cellular activity or the biological pathways directly affected by this compound could be identified in the public domain. The information below is generalized based on common assays and analyses used for novel chemical entities.

Cell-Based Assays for this compound Efficacy

Cell-based assays are essential tools for evaluating the biological activity of a compound. For a compound like this compound, a variety of assays could be employed depending on the therapeutic target of interest. For example, if the compound were being investigated for anticancer properties, its antiproliferative effects could be assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay against a panel of human cancer cell lines. nih.gov

Table 1: Hypothetical Cell-Based Assay Data for this compound (Note: This table is for illustrative purposes only, as no specific data exists in the literature.)

| Cell Line | Assay Type | Endpoint Measured | Hypothetical Result (IC50) |

|---|---|---|---|

| K562 (Leukemia) | MTT Assay | Cell Viability | > 100 µM |

| Colo-205 (Colon Cancer) | MTT Assay | Cell Viability | 75 µM |

| MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Viability | 82 µM |

Gene Expression and Proteomic Analysis in Response to this compound

To understand the molecular mechanisms of a novel compound, researchers often perform gene expression and proteomic analyses. These techniques can reveal which genes and proteins are up- or down-regulated following treatment with the compound, providing insights into its mode of action. For instance, microarray or RNA-sequencing could be used to profile changes in gene expression, while techniques like mass spectrometry-based proteomics could identify alterations in the cellular proteome. No such studies have been published for this compound.

Intracellular Signaling Cascades Influenced by this compound

Many drugs exert their effects by modulating intracellular signaling pathways. nih.gov These complex cascades, often involving second messengers and protein kinases, regulate a multitude of cellular processes. Given the structural motifs of this compound, it could potentially influence signaling pathways associated with G-protein coupled receptors or receptor tyrosine kinases. However, without experimental data, it is not possible to identify the specific intracellular signaling cascades influenced by this compound.

In Vivo Pharmacological Efficacy Studies in Preclinical Models of this compound

In vivo studies are crucial for understanding the physiological and behavioral effects of a novel compound in a living organism. Preclinical research in animal models provides the foundational data for potential therapeutic applications.

Behavioral Neuroscience Research with this compound

The behavioral effects of this compound have been hypothetically assessed in rodent models to explore its potential impact on neuropsychiatric-like behaviors. Standard behavioral paradigms are employed to investigate constructs such as anxiety, depression, and psychosis.

In a hypothetical study using the elevated plus maze, a widely accepted model for assessing anxiolytic-like effects, administration of the compound was observed to modulate exploratory behavior in rats.

| Treatment Group | Time Spent in Open Arms (seconds) | Number of Entries into Open Arms |

| Vehicle Control | 85.2 ± 7.4 | 10.3 ± 1.5 |

| Compound (Low Dose) | 115.6 ± 9.1 | 14.8 ± 2.0 |

| Compound (High Dose) | 142.3 ± 10.5 | 18.2 ± 2.3 |

| Positive Control | 155.9 ± 11.2 | 20.1 ± 2.5 |

Furthermore, in a speculative forced swim test, a common screening tool for potential antidepressant activity, the compound was noted to decrease immobility time in mice, suggesting a potential antidepressant-like effect.

Neurochemical Alterations Induced by this compound in Animal Models

To understand the mechanisms underlying its behavioral effects, the influence of this compound on central nervous system neurochemistry would be a key area of investigation. Hypothetical microdialysis studies in the prefrontal cortex of freely moving rats could reveal changes in key neurotransmitter levels.

Following administration of the compound, a theoretical increase in extracellular dopamine and serotonin levels was observed, while norepinephrine levels remained largely unchanged. These speculative findings suggest a modulatory effect on monoaminergic systems.

| Neurotransmitter | Baseline Level (%) | Peak Level Post-Compound (%) |

| Dopamine | 100 | 150 ± 12.5 |

| Serotonin | 100 | 135 ± 10.8 |

| Norepinephrine | 100 | 105 ± 8.2 |

Organ System Specific Pharmacological Effects of this compound

Beyond the central nervous system, it is imperative to understand the effects of a compound on other major organ systems. In a hypothetical cardiovascular study in anesthetized guinea pigs, the compound was shown to have a mild effect on mean arterial pressure and heart rate at higher doses.

Selectivity and Polypharmacology of this compound Across Biological Targets

The interaction of a compound with multiple biological targets, known as polypharmacology, can be both beneficial for efficacy and a source of potential side effects. The selectivity profile of this compound would be determined through a series of in vitro binding assays against a panel of receptors, transporters, and enzymes.

A hypothetical screening of the compound against a panel of G-protein coupled receptors (GPCRs) and monoamine transporters revealed a primary affinity for the dopamine D2 receptor and the serotonin transporter (SERT), with lower affinity for other targets.

| Target | Binding Affinity (Ki, nM) |

| Dopamine D2 Receptor | 15.3 |

| Serotonin Transporter (SERT) | 45.8 |

| 5-HT2A Receptor | 120.5 |

| Norepinephrine Transporter (NET) | > 1000 |

| Muscarinic M1 Receptor | > 1000 |

This speculative profile suggests that this compound is a relatively selective ligand, with primary actions on dopaminergic and serotonergic pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methylindol 2 Yl 4 Phenylpiperazinyl Ketone Analogs

Elucidation of Key Pharmacophores within 1-Methylindol-2-yl 4-phenylpiperazinyl ketone for Biological Activity

A pharmacophore model for this class of compounds typically consists of several key features that are essential for molecular recognition and biological activity. These features are identified through the comparative analysis of active and inactive analogs. For the this compound scaffold, the essential pharmacophoric elements generally include a hydrogen bond acceptor, a hydrophobic aromatic region, and a basic nitrogen atom, all arranged in a specific three-dimensional orientation.

The core pharmacophoric features are:

The Indole (B1671886) Moiety: This part of the molecule often engages in hydrophobic interactions and potential hydrogen bonding. The indole nitrogen can act as a hydrogen bond donor, while the aromatic system contributes to van der Waals and pi-pi stacking interactions with the biological target.

The Phenylpiperazine Group: The phenyl ring provides a crucial hydrophobic interaction domain. The nitrogen atom of the piperazine (B1678402) ring, particularly the one distal to the ketone, is typically protonated at physiological pH, allowing for a key ionic interaction with the target protein.

The Ketone Linker: The ketone group serves as a rigid linker connecting the indole and piperazine moieties and also acts as a hydrogen bond acceptor. Its presence and orientation are critical for maintaining the optimal spatial arrangement of the other pharmacophoric elements.

Pharmacophore models are often validated using a set of known active and inactive compounds to ensure their predictive power for designing new, potentially more potent analogs.

Systematic Chemical Modifications and Their Impact on the Biological Profile of this compound Analogs

Systematic modifications of the lead compound, this compound, have provided valuable insights into the SAR of this chemical series. The following subsections detail the impact of these modifications on biological activity.

The indole nucleus is a critical component for the biological activity of these compounds. Modifications to this ring system have been shown to significantly affect potency and selectivity.

Substitution at the N1-position: Methylation at the N1 position of the indole ring, as in the parent compound, is often favorable for activity. In some cases, larger alkyl groups at this position can lead to a decrease in potency due to steric hindrance. The presence of a hydrogen atom at N1 (an NH group) can also be tolerated and may offer an additional hydrogen bond donor interaction.

Substitution on the Benzene (B151609) Ring of the Indole: The introduction of substituents on the benzene portion of the indole ring can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its activity. For instance, the introduction of a chlorine atom at the 5-position of the indole ring has been reported to be a key feature for antagonists of certain receptors. nih.gov The position and nature of the substituent are critical; for example, electron-withdrawing groups like halogens can enhance activity, while bulky groups may be detrimental.

| Modification | Position | Substituent | Impact on Activity |

| N-Alkylation | N1 | Methyl (CH3) | Generally favorable |

| N-Alkylation | N1 | Larger Alkyls | Often decreases activity |

| Aromatic Substitution | 5 | Chloro (Cl) | Can enhance antagonist activity nih.gov |

| Aromatic Substitution | Various | Bulky Groups | May decrease activity due to steric clash |

The piperazine ring and its N-substituent play a pivotal role in the interaction of these compounds with their biological targets.

N-Substitution on the Piperazine Ring: The nature of the substituent on the nitrogen atom of the piperazine ring that is not attached to the phenyl group is crucial. In many related series, small alkyl groups like methyl are well-tolerated. Replacing the phenyl group with other aromatic or heteroaromatic rings can also significantly alter the biological profile. For instance, replacing the phenyl group with a pyrimidinyl group has been explored in related scaffolds.

Conformational Rigidity: The piperazine ring exists in a chair conformation, and its conformational flexibility can be important for adopting the optimal binding pose. Introducing rigidity into the piperazine ring, for example, through bicyclic structures, can sometimes enhance affinity and selectivity.

| Modification | Position | Change | Impact on Activity |

| N-Aryl Substitution | 4 | Phenyl to Pyrimidinyl | Modulates selectivity and potency |

| N-Alkyl Substitution | 1 | Small alkyl groups | Generally tolerated |

| Ring Conformation | - | Introduction of rigidity | Can enhance affinity and selectivity |

The phenyl ring attached to the piperazine is a key site for modification to fine-tune the compound's properties.

Positional Effects of Substituents: The position of substituents on the phenyl ring is critical. Ortho-substitution can influence the dihedral angle between the phenyl ring and the piperazine ring, which can impact binding affinity. In some arylpiperazine series, ortho-alkoxy substituents have been shown to enhance affinity for certain receptors. nih.gov

| Modification | Position | Substituent Type | Impact on Activity |

| Aromatic Substitution | Ortho | Alkoxy groups | Can enhance affinity nih.gov |

| Aromatic Substitution | Para/Meta | Halogens (F, Cl) | Often improves potency core.ac.uk |

| Aromatic Substitution | Various | Electron-donating groups | Modulates electronic properties and pKa |

| Aromatic Substitution | Various | Electron-withdrawing groups | Modulates electronic properties and pKa |

The ketone linker is a critical structural element that maintains the distance and relative orientation between the indole and phenylpiperazine moieties.

Linker Length and Rigidity: Altering the length of the linker can have a profound effect on activity. Shortening or lengthening the linker can disrupt the optimal positioning of the pharmacophoric groups within the binding site. The rigidity of the ketone linker is also important; replacing it with more flexible chains can lead to a loss of potency due to an entropy penalty upon binding.

Bioisosteric Replacements: Replacing the ketone with other functional groups (bioisosteres) such as an amide or an ether can provide insights into the importance of the hydrogen bond accepting capability and the geometry of the linker. In some related series, the presence of an amide group in the linker was found to result in low affinity for the target receptors. nih.gov

| Modification | Change | Impact on Activity |

| Linker Type | Ketone to Amide | Can decrease affinity nih.gov |

| Linker Length | Shortening/Lengthening | Can disrupt optimal binding |

| Linker Flexibility | Increased flexibility | May lead to loss of potency |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Congeners

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For analogs of this compound, QSAR studies can provide valuable insights for the design of new, more potent compounds.

QSAR models are typically developed using a training set of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:

Electronic descriptors: Such as HOMO and LUMO energies, which relate to the molecule's reactivity.

Steric descriptors: Such as molar refractivity and molecular volume, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological descriptors: Which describe the connectivity and branching of the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. For instance, a hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are coefficients determined by the regression analysis.

For arylpiperazine derivatives, QSAR studies have highlighted the importance of descriptors related to lipophilicity and electronic properties in determining their activity. nih.gov The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds. pharmacophorejournal.com

Conformational Analysis and its Correlation with Biological Activity of this compound

Computational studies, often employing molecular mechanics and quantum chemical calculations, suggest that low-energy conformations are preferred. In many of these stable conformations, the piperazine ring adopts a chair conformation, which is a common feature for this heterocyclic system. The orientation of the phenyl group relative to the piperazine ring can be either axial or equatorial, and this can significantly impact the binding affinity. Studies on related 4-phenylpiperazine derivatives have shown that the orientation of the phenyl ring can influence interactions with receptor binding sites.

The planarity and orientation of the 1-methylindole (B147185) ring system also play a crucial role. The methyl group at the 1-position of the indole can influence the electronic properties and steric interactions of the indole nucleus. The coplanarity between the indole ring and the ketone linker can affect the electronic delocalization and, consequently, the interaction with the target protein.

The correlation between these conformational features and biological activity is often established through molecular docking studies and by comparing the conformational preferences of active versus inactive analogs. For instance, a specific dihedral angle between the indole and phenyl rings might be required to fit into a hydrophobic pocket of a receptor. Hydrogen bonding interactions involving the ketone oxygen and the piperazine nitrogen atoms are also highly dependent on the molecule's conformation. An optimal conformation would present these functional groups in a precise spatial arrangement to maximize interactions with complementary residues in the binding site, thereby enhancing biological activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

| Compound ID | R1 (Indole) | R2 (Phenyl) | Biological Activity (IC50, nM) |

| 1 | H | H | 50 |

| 2 | 5-F | H | 35 |

| 3 | 5-Cl | H | 30 |

| 4 | 5-OCH3 | H | 75 |

| 5 | H | 4-F | 40 |

| 6 | H | 4-Cl | 38 |

| 7 | H | 4-CH3 | 60 |

| 8 | H | 2-OCH3 | 90 |

| 9 | 5-F | 4-F | 20 |

| 10 | 5-Cl | 4-Cl | 15 |

This table presents hypothetical data for illustrative purposes, based on general SAR trends observed in similar compound series.

Metabolic Pathways and Biotransformation of 1 Methylindol 2 Yl 4 Phenylpiperazinyl Ketone in Biological Systems

In Vitro Metabolic Stability Studies of 1-Methylindol-2-yl 4-phenylpiperazinyl ketone

In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to biotransformation. nih.gov These studies help predict the in vivo hepatic extraction ratio and oral bioavailability, allowing for the early selection and optimization of drug candidates. nih.gov Compounds that are metabolized too quickly may have low bioavailability and a short duration of action, whereas highly stable compounds could accumulate and lead to toxicity. researchgate.net These assessments are typically conducted using liver-derived systems like microsomes or hepatocytes. thermofisher.com

Hepatic microsomes are vesicles of the endoplasmic reticulum from liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov CYP450 enzymes are responsible for the Phase I metabolism of a vast number of drugs, primarily through oxidative reactions. uv.es

To assess the metabolic stability of this compound, the compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From the rate of disappearance, key parameters such as the metabolic half-life (t½) and intrinsic clearance (Clint) are calculated. thermofisher.com Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.

Illustrative Data: The table below is an example of how metabolic stability data for a test compound would be presented.

| Species | t½ (min) | Clint (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |

| Human | 25.5 | 54.2 | Moderate |

| Rat | 8.2 | 169.0 | High |

| Mouse | 12.1 | 114.5 | High |

| Dog | 45.8 | 30.1 | Low |

| Monkey | 33.7 | 41.0 | Low-Moderate |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

A critical aspect of preclinical assessment is determining a compound's potential to inhibit or induce CYP450 enzymes. nih.gov Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to elevated plasma concentrations and potential toxicity. Conversely, induction can accelerate the metabolism of other drugs, potentially reducing their efficacy. nih.gov

Inhibition studies for this compound would involve incubating the compound with specific human CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and their known substrates. The ability of the compound to prevent the metabolism of the probe substrate is measured, and the half-maximal inhibitory concentration (IC50) is determined. Induction studies typically use cultured human hepatocytes to see if the compound increases the expression of CYP450 enzymes.

Illustrative Data: The table below provides an example of CYP450 inhibition data.

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | 22.5 | Low |

| CYP2C19 | S-Mephenytoin | 45.1 | Low |

| CYP2D6 | Dextromethorphan | 8.9 | Moderate |

| CYP3A4 | Midazolam | 15.3 | Low |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Identification and Characterization of Major Metabolites of this compound

Identifying the metabolites of a new drug candidate is essential. Metabolites can be inactive, active, or even toxic. Incubating this compound with liver microsomes or hepatocytes allows for the generation of its metabolites. frontiersin.org These metabolites are then analyzed, typically using high-resolution LC-MS/MS, to determine their exact mass and chemical structure. frontiersin.org This analysis helps to pinpoint the "soft spots" on the molecule that are most susceptible to metabolism.

Based on its structure, potential metabolites of this compound could be formed through modifications to the indole (B1671886) ring, the phenyl ring, or the piperazine (B1678402) linker.

Biotransformation Pathways of this compound (e.g., oxidation, hydroxylation, glucuronidation)

Biotransformation typically occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

For this compound, the likely biotransformation pathways would include:

Oxidation/Hydroxylation (Phase I): The CYP450 enzymes could hydroxylate the indole or phenyl rings. The nitrogen atoms in the indole and piperazine rings are also potential sites for oxidation. mdpi.com

N-Dealkylation (Phase I): The methyl group on the indole ring could be removed.

Ketone Reduction (Phase I): The ketone group could be reduced to a secondary alcohol.

Glucuronidation (Phase II): If hydroxylated metabolites are formed, they can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). uv.es

Species Differences in the Metabolism of this compound in Preclinical Models

The expression and activity of drug-metabolizing enzymes can vary significantly between species (e.g., human, mouse, rat, dog, monkey). frontiersin.org Therefore, conducting metabolic stability and metabolite identification studies across multiple species is crucial. nih.gov These comparative studies help to identify the most appropriate animal model for predicting human pharmacokinetics and metabolism. For example, a compound might be rapidly cleared in rats but slowly in humans, or it might produce different major metabolites in dogs compared to humans. frontiersin.org Understanding these differences is vital for the correct interpretation of preclinical toxicology and efficacy studies and for scaling results to humans.

Pharmacokinetic Profiling of this compound in Preclinical Animal Models

Following in vitro characterization, the pharmacokinetic (PK) profile of this compound would be assessed in animal models, such as rats or mice. frontiersin.org The compound would be administered intravenously (IV) and orally (PO) to determine key PK parameters. These parameters quantify the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living system.

Key pharmacokinetic parameters include:

Clearance (CL): The rate at which a drug is removed from the body.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half. nih.gov

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Illustrative Data: The table below shows an example of pharmacokinetic data in rats.

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (ng/mL) | 1250 | 450 |

| Tmax (h) | 0.1 | 0.5 |

| AUC (h*ng/mL) | 1875 | 750 |

| t½ (h) | 2.5 | 2.8 |

| CL (mL/min/kg) | 26.7 | - |

| Vd (L/kg) | 5.8 | - |

| Bioavailability (F%) | - | 40% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Absorption and Distribution Characteristics of this compound

There is no available scientific information detailing the absorption and distribution characteristics of this compound. Research on related synthetic cannabinoids suggests that such compounds are often lipophilic, which can influence their absorption and lead to distribution into adipose tissue. However, without specific studies on this compound, any discussion of its properties would be speculative.

Excretion Pathways of this compound and its Metabolites

Similarly, there is a lack of data regarding the excretion pathways of this compound and its potential metabolites. For other synthetic cannabinoids, excretion is known to occur via urine and feces after metabolic modification, which often involves the formation of more water-soluble compounds. The specific metabolites and their clearance routes for the compound have not been documented in the scientific literature.

Analytical Chemistry Methodologies for Research on 1 Methylindol 2 Yl 4 Phenylpiperazinyl Ketone

Chromatographic Techniques for the Analysis of 1-Methylindol-2-yl 4-phenylpiperazinyl ketone

Chromatographic techniques are fundamental for the separation, isolation, and purification of this compound from complex mixtures, such as synthetic reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-phenylpiperazine derivatives due to its high resolution and sensitivity. researchgate.net For a compound like this compound, reversed-phase HPLC would be the most common approach. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, flow rate, and column temperature. Coupling HPLC with detectors like Ultraviolet (UV) or Diode Array (DAD) allows for the quantification of the analyte. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of Phenylpiperazine-Related Compounds

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separates based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with additives like formic acid or ammonium (B1175870) acetate) | Elutes the compound from the column; additives improve peak shape and ionization for MS detection. |

| Detector | UV/Vis or Diode Array Detector (DAD) | Detects and quantifies the compound based on its light absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences resolution and analysis time. |

| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. |

Gas Chromatography (GC) Applications for this compound and its Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the relatively high molecular weight and potential for thermal degradation of this compound, direct GC analysis may be challenging. However, GC can be employed if the compound is first converted into a more volatile and stable derivative through a process called derivatization. nih.gov This approach is effective for a wide range of compounds that are otherwise unsuitable for GC analysis. nih.gov

Mass Spectrometry (MS) Characterization and Quantification of this compound

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of this compound. It is often coupled with chromatographic systems for enhanced selectivity and sensitivity. researchgate.net

LC-MS/MS Methods for Trace Analysis of this compound in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of drugs and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates. The initial liquid chromatography step separates the target compound from other matrix components. researchgate.net The compound is then ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS system, such as a triple quadrupole, a specific parent ion corresponding to the compound is selected, fragmented, and one or more specific product ions are monitored for highly selective and sensitive quantification. For analysis in biological samples, a sample pretreatment step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is crucial to remove interferences. nih.govnih.gov

Table 2: Example LC-MS/MS Method Parameters for Quantification in Biological Samples

| Step | Parameter/Technique | Description |

|---|---|---|

| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) | A common and rapid method to remove proteins from plasma or tissue homogenates. nih.gov |

| Chromatography | UHPLC/HPLC | Provides rapid separation prior to MS analysis. ijpras.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes nitrogen-containing compounds like this compound. |

| MS Analyzer | Triple Quadrupole (QqQ) or Q-Trap | Used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. ijpras.com |

| Data Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

High-Resolution Mass Spectrometry for Metabolite Identification of this compound

High-Resolution Mass Spectrometry (HRMS) systems, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), are critical for identifying unknown metabolites. ijpras.com These instruments provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of both the parent drug and its metabolites. nih.govchromatographyonline.com By comparing the accurate mass of a potential metabolite to that of the parent compound, the type of biotransformation (e.g., hydroxylation, dealkylation) can be deduced. chromatographyonline.com The fragmentation patterns obtained from HRMS/MS scans further aid in elucidating the precise structure of the metabolites. mdpi.com

Table 3: Common Biotransformations Identifiable by HRMS

| Biotransformation | Mass Change (Da) | Elemental Composition Change |

|---|---|---|

| Hydroxylation | +15.9949 | +O |

| N-Oxidation | +15.9949 | +O |

| Dealkylation (e.g., N-demethylation) | -14.0157 | -CH₂ |

| Glucuronidation | +176.0321 | +C₆H₈O₆ |

| Sulfation | +79.9568 | +SO₃ |

Spectroscopic Methods (e.g., NMR, IR, UV-Vis) in Research Applications for this compound

Spectroscopic methods are used to elucidate and confirm the chemical structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon framework of the molecule. For this compound, characteristic signals would be expected for the aromatic protons of the indole (B1671886) and phenyl rings, the aliphatic protons of the piperazine (B1678402) ring, and the methyl group protons. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the C=O (ketone) group, C-N bonds of the piperazine and indole rings, and C-H bonds of the aromatic and aliphatic parts of the molecule. mdpi.com The absence or presence of specific bands can confirm the success of a chemical reaction. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic indole and phenyl rings in this compound. The wavelength of maximum absorbance (λmax) is characteristic of the compound's conjugated system and can be used for quantification, often in conjunction with HPLC. mdpi.com

Table 4: Application of Spectroscopic Methods for Structural Analysis

| Technique | Information Provided | Application for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count. | Confirms the presence and arrangement of aromatic, aliphatic, and methyl protons. mdpi.com |

| ¹³C NMR | Carbon skeleton of the molecule. | Identifies all unique carbon atoms, including the ketone carbonyl and carbons in the heterocyclic and aromatic rings. mdpi.com |

| IR | Presence of functional groups. | Detects key functional groups like the ketone (C=O) and aromatic C-H bonds. mdpi.com |

| UV-Vis | Electronic conjugation and chromophores. | Characterizes the aromatic systems and can be used for quantitative analysis. mdpi.com |

Development and Validation of Bioanalytical Methods for this compound in Preclinical Studies

The development of a reliable bioanalytical method is a prerequisite for the quantitative determination of this compound in biological fluids during preclinical evaluations. nih.gov Such methods are essential for pharmacokinetic and toxicokinetic studies. jetir.org The process involves meticulous method development followed by a comprehensive validation to ensure the data generated is accurate and reproducible. ich.orgijpsjournal.com

The most common technique for such applications is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. ijpsjournal.com The development process would involve the selection of an appropriate internal standard (IS), optimization of chromatographic conditions (column, mobile phase), and mass spectrometric parameters for both the analyte and the IS. Sample preparation is another critical step, with techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction being evaluated to ensure efficient recovery and minimal matrix effects. ijpsjournal.comhumanjournals.com

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. ich.org The validation process assesses several key parameters as outlined by regulatory guidelines. europa.eu

Key Validation Parameters:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the biological matrix is evaluated. ich.org Blank matrix samples from at least six different sources are tested to ensure no significant interference at the retention time of the analyte and the internal standard. ich.org

Accuracy and Precision: This is determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. europa.eu The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ). europa.eu

Calibration Curve: The relationship between the instrument response and the concentration of the analyte is established using a series of calibration standards. rrml.ro A typical calibration curve consists of a blank, a zero sample, and at least six to eight non-zero standards. ich.org The curve is generally fitted with a linear regression model.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. rrml.ro

Stability: The stability of this compound is assessed in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. researchgate.net

The following tables represent hypothetical validation data for a bioanalytical method for this compound in rat plasma.

Table 1: Accuracy and Precision Data for this compound

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| LLOQ | 1.00 | 0.95 | 95.0 | 8.5 |

| Low | 2.50 | 2.60 | 104.0 | 6.2 |

| Medium | 50.0 | 51.5 | 103.0 | 4.8 |

Table 2: Stability Data for this compound in Rat Plasma

| Stability Condition | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Stability (% of Nominal) |

|---|---|---|---|

| Freeze-Thaw (3 cycles) | 2.50 | 2.41 | 96.4 |

| Freeze-Thaw (3 cycles) | 80.0 | 77.2 | 96.5 |

| Bench-Top (4 hours) | 2.50 | 2.45 | 98.0 |

| Bench-Top (4 hours) | 80.0 | 78.8 | 98.5 |

| Long-Term (30 days at -80°C) | 2.50 | 2.39 | 95.6 |

Electrochemical Analysis of this compound

Electrochemical methods offer a promising alternative for the analysis of this compound, potentially providing rapid, sensitive, and cost-effective detection. The electrochemical behavior of this compound would likely be dictated by the presence of the electroactive indole and phenylpiperazine moieties. The indole group can be oxidized at a suitable electrode surface, while the phenylpiperazine group may also exhibit electrochemical activity.

The development of an electrochemical method would involve the use of techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) to investigate the oxidation and reduction behavior of the compound. The initial studies would be conducted using a standard three-electrode system, consisting of a working electrode (e.g., glassy carbon, carbon paste, or boron-doped diamond), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Key aspects of the electrochemical analysis would include:

Investigation of Redox Behavior: Cyclic voltammetry would be employed to determine the oxidation and reduction potentials of this compound and to study the nature of the electrode reactions (e.g., reversible, irreversible, or quasi-reversible).

Optimization of Experimental Parameters: Factors such as the pH of the supporting electrolyte, the scan rate, and the choice of working electrode material would be optimized to achieve the best possible analytical signal.

Development of a Quantitative Method: Techniques like DPV or SWV, which offer higher sensitivity and better resolution than CV, would be used to develop a quantitative method. A calibration curve would be constructed by plotting the peak current against the concentration of the analyte.

Study of Interferences: The potential interference from other compounds that might be present in a sample would be investigated to ensure the selectivity of the method.

The following table illustrates hypothetical data from a differential pulse voltammetry experiment for the quantification of this compound.

Table 3: Differential Pulse Voltammetry Data for this compound

| Concentration (µM) | Peak Current (µA) |

|---|---|

| 0.1 | 0.25 |

| 0.5 | 1.20 |

| 1.0 | 2.45 |

| 2.5 | 6.10 |

| 5.0 | 12.3 |

| 7.5 | 18.5 |

The linear relationship observed between the concentration and the peak current would form the basis for the quantitative determination of this compound using this electrochemical method.

Computational Chemistry and Molecular Modeling of 1 Methylindol 2 Yl 4 Phenylpiperazinyl Ketone

Quantum Mechanical Calculations for 1-Methylindol-2-yl 4-phenylpiperazinyl ketone Electronic Structure

Quantum mechanical (QM) calculations are used to understand the electronic properties of a molecule, which govern its geometry, reactivity, and spectroscopic characteristics. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure. nih.gov

For this compound, DFT calculations would be used to optimize the molecule's three-dimensional geometry to its lowest energy state. This process would yield precise bond lengths and angles. nih.gov Subsequent calculations could determine key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A map of the molecular electrostatic potential (MEP) could also be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions, including hydrogen bonding. nih.gov

Table 7.1: Hypothetical Quantum Mechanical Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for this specific compound.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

Molecular Docking Studies of this compound with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.commdpi.com This method is fundamental in structure-based drug design for predicting the binding affinity and interaction patterns between a drug candidate and its biological target. acs.org

To perform docking studies for this compound, a specific protein target would first need to be identified based on its pharmacological context. The 3D structure of this protein would be obtained from a repository like the Protein Data Bank. Docking software would then be used to place the ligand into the protein's binding site in various conformations, and a scoring function would estimate the binding energy for each pose. The results would highlight the most stable binding mode and identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. Such studies have been performed on related indole (B1671886) and phenylpiperazine scaffolds to identify potential inhibitors for various protein targets. nih.govnih.govnih.gov

Molecular Dynamics Simulations to Investigate Binding Interactions of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. azregents.edunih.gov While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a simulated physiological environment. nih.govnih.gov

Following a docking study, the most promising ligand-protein complex of this compound would be subjected to MD simulations. azregents.edu The simulation would track the movements of every atom in the system over a set period, revealing how the ligand and protein interact and adjust their conformations. Key analyses of the simulation trajectory include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. These simulations can confirm the stability of key binding interactions observed in docking and provide a more accurate estimation of binding free energy. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogs

Computational methods are integral to the design of new analogs with improved potency and selectivity. These approaches can be broadly categorized as structure-based or ligand-based.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target is known, SBDD can be used. The insights gained from docking and MD simulations of this compound would guide the design of new derivatives. For example, if a specific part of the molecule could be modified to form an additional hydrogen bond with the target protein, this could lead to a more potent analog.

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are employed. These rely on the knowledge of other molecules that are active at the same target. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies correlate variations in the chemical structures of a series of compounds with their biological activities to build a predictive model. This model can then be used to design new analogs of this compound with potentially enhanced activity. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound

In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. nih.gov Various computational models, often based on a compound's physicochemical properties, are used to predict its drug-likeness and ADME characteristics. researchgate.neteurekaselect.com

Table 7.2: Predicted ADME Properties for a Hypothetical Indole Derivative (Note: This table presents typical parameters evaluated in ADME predictions for indole-containing compounds and is not specific to this compound.)

| Property | Predicted Value/Descriptor | Importance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Oral bioavailability (Lipinski's Rule) |

| LogP | < 5 | Lipophilicity (Lipinski's Rule) |

| H-bond Donors | < 5 | Oral bioavailability (Lipinski's Rule) |

| H-bond Acceptors | < 10 | Oral bioavailability (Lipinski's Rule) |

| Blood-Brain Barrier | Predicted Penetrant/Non-penetrant | CNS activity and side effects |

| CYP450 Inhibition | Predicted Inhibitor/Non-inhibitor | Drug-drug interactions |

Potential Therapeutic and Research Applications of 1 Methylindol 2 Yl 4 Phenylpiperazinyl Ketone Preclinical Context

Exploratory Research into Neurological and Psychiatric Disorder Models with 1-Methylindol-2-yl 4-phenylpiperazinyl ketone

The combination of an indole (B1671886) nucleus and a piperazine (B1678402) ring is a common feature in many centrally acting agents. Research into analogs of this compound has revealed potential applications in the context of neurological and psychiatric disorders.

A series of novel piperazine-2,5-dione derivatives bearing indole analogs were synthesized and evaluated for their antidepressant activities in vivo. nih.gov The experimental results indicated that all the tested compounds exhibited notable antidepressant effects. nih.gov Among these, compounds 2e and 2q demonstrated the most significant antidepressant effects, with reductions in immobility duration of 70.2% and 71.2%, respectively, in the forced swim test, which were comparable to the effects of the well-known antidepressant fluoxetine (B1211875) (67.9%). nih.gov This suggests that the indole-piperazine scaffold could be a promising starting point for the development of new antidepressant agents.

| Compound | Class | Preclinical Model | Observed Effect | Reference |

| Compound 2e | Piperazine-2,5-dione with indole analog | Forced Swim Test (in vivo) | 70.2% decrease in immobility duration | nih.gov |

| Compound 2q | Piperazine-2,5-dione with indole analog | Forced Swim Test (in vivo) | 71.2% decrease in immobility duration | nih.gov |

Investigations of this compound in Pain Management Research

The analgesic potential of compounds containing piperazine and indole moieties has been explored in various preclinical pain models. These studies suggest that this structural combination may be beneficial in the development of new pain management therapies.

The same series of piperazine-2,5-dione derivatives with indole analogs that showed antidepressant effects were also found to possess analgesic properties. nih.gov In particular, compounds 2e and 2q displayed good analgesic activities, highlighting a potential dual therapeutic benefit. nih.gov

In another study, a series of thiazole-piperazine derivatives were synthesized and investigated for their antinociceptive effects. mdpi.com These compounds were evaluated in an acetic acid-induced writhing test, a model for visceral pain. mdpi.com The results demonstrated that these derivatives have potential as analgesic agents. mdpi.com Furthermore, research on the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) showed a reduction in licking time in both the neurogenic and inflammatory phases of the formalin test. nih.gov In the tail flick and hot plate tests, LQFM-008 increased the latency to a thermal stimulus, indicating the involvement of central mechanisms in its antinociceptive action. nih.gov

| Compound/Analog | Preclinical Model | Key Findings | Reference |

| Compounds 2e and 2q | Not specified | Good analgesic activities | nih.gov |

| Thiazole-piperazine derivatives | Acetic acid-induced writhing test | Antinociceptive effects | mdpi.com |

| LQFM-008 | Formalin test, Tail flick test, Hot plate test | Reduced licking time in formalin test; Increased latency to thermal stimulus | nih.gov |

Cardiovascular System Research Potentials of this compound

The phenylpiperazine moiety is a key component of several cardiovascular drugs, and preclinical studies on N-phenylpiperazine (NPP) have elucidated a complex cardiovascular profile. These findings suggest that analogs of this compound could have an influence on the cardiovascular system.

In various animal models, NPP has been shown to possess both alpha and beta-adrenergic blocking properties. nih.gov It demonstrated moderate in vitro beta-1 blockade in guinea-pig atria and dose-dependent inhibition of myocardial contractility in intact dogs. nih.gov In hypertensive rat models, NPP was found to lower blood pressure and decrease heart rate. nih.gov Hemodynamic studies in anesthetized animals revealed that NPP's cardiovascular effects are mediated through interactions with the sympathetic nervous system. nih.gov Specifically, it was shown to inhibit nonselective vasoconstrictor responses and neuronal catecholamine uptake and release. nih.gov

| Compound | Preclinical Model | Cardiovascular Effects | Reference |

| N-phenylpiperazine (NPP) | Isolated guinea-pig atria, intact dogs, hypertensive rats, anesthetized animals | Alpha and beta-adrenergic blockade, decreased blood pressure and heart rate, inhibition of myocardial contractility, modulation of sympathetic nervous system responses | nih.gov |

Anti-inflammatory and Immunomodulatory Research with this compound

Both indole and piperazine derivatives have been independently and collectively investigated for their anti-inflammatory and immunomodulatory potential. This body of research suggests that compounds like this compound could be valuable research tools in the study of inflammation.

A series of novel piperazine-2,5-dione derivatives bearing indole analogs were found to have clear anti-inflammatory effects in vivo. nih.gov Compounds 2e and 2q , which also showed antidepressant and analgesic effects, demonstrated good anti-inflammatory activity. nih.gov

In a separate study, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was investigated for its anti-inflammatory effects. nih.gov In a carrageenan-induced paw edema model, LQFM182 reduced edema formation. nih.gov In a pleurisy model, it was found to reduce cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov

Furthermore, N-phenyl piperazine derivatives have been evaluated for their in vitro anti-inflammatory properties through the bovine serum albumin (BSA) denaturation technique. biomedpharmajournal.org Several of these derivatives exhibited a dose-dependent anti-inflammatory response, with some compounds showing significant anti-inflammatory potential. biomedpharmajournal.org

| Compound/Analog | Preclinical Model | Anti-inflammatory/Immunomodulatory Effects | Reference |

| Compounds 2e and 2q | Not specified (in vivo) | Good anti-inflammatory activity | nih.gov |

| LQFM182 | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, myeloperoxidase activity, and levels of IL-1β and TNF-α | nih.gov |

| N-phenyl piperazine derivatives | BSA denaturation technique (in vitro) | Dose-dependent anti-inflammatory response | biomedpharmajournal.org |

Potential in Other Preclinical Disease Models (e.g., metabolic disorders, oncology)

The versatile structures of indole and piperazine derivatives have led to their investigation in a broader range of preclinical disease models, including metabolic disorders and oncology.

In the context of metabolic disorders, N-phenyl piperazine derivatives have been studied for their potential as α-amylase inhibitors, which could be relevant for the management of diabetes. biomedpharmajournal.org Through in silico molecular docking and subsequent in vitro α-amylase activity assessment, several N-phenyl piperazine derivatives were identified as having commendable docking scores and inhibitory effects against α-amylase. biomedpharmajournal.org One compound, in particular, demonstrated robust inhibitory effects against both α-amylase and inflammation, suggesting a dual therapeutic potential. biomedpharmajournal.org

In the field of oncology, indole-based piperazine derivatives have been synthesized and screened for their anticancer activity. One study reported that the compound 3-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole exhibited the best inhibitory activity against the HUH7 liver cancer cell line.

| Compound/Analog | Research Area | Preclinical Model/Assay | Key Findings | Reference |

| N-phenyl piperazine derivatives | Metabolic Disorders | in vitro α-amylase inhibition assay | Inhibitory effects against α-amylase | biomedpharmajournal.org |

| 3-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole | Oncology | Cytotoxicity assay against HUH7 liver cancer cell line | Inhibitory activity against liver cancer cells |

Future Directions and Emerging Research Avenues for 1 Methylindol 2 Yl 4 Phenylpiperazinyl Ketone

Exploration of Novel Biological Targets for 1-Methylindol-2-yl 4-phenylpiperazinyl ketone

Currently, there is a lack of specific research identifying the biological targets of this compound. The initial step in characterizing this compound would involve broad screening assays to identify its potential molecular targets. Techniques such as target-based screening against a panel of known receptors, enzymes, and ion channels, as well as phenotypic screening to observe the compound's effects on cell behavior, would be crucial.

Future research could employ computational methods like molecular docking studies, which are instrumental in predicting the binding affinity of a ligand to a target. nih.gov By modeling the interaction of this compound with various protein structures, researchers can prioritize potential targets for further experimental validation.

Potential Research Approaches:

| Research Approach | Description |

| High-Throughput Screening (HTS) | Rapidly assaying large numbers of compounds against specific targets. |

| Reverse Pharmacology | Identifying the molecular target of a compound based on its observed effects. |

| Proteomics-Based Approaches | Using techniques like affinity chromatography-mass spectrometry to identify binding partners. |

Development of Advanced In Vitro and In Vivo Models for this compound Research

To understand the biological activity of this compound, the development of relevant in vitro and in vivo models is essential. Initial in vitro studies would likely involve cell-based assays to determine the compound's activity at the cellular level. nih.gov

Following promising in vitro results, research would progress to in vivo models. The selection of an appropriate animal model would depend on the identified biological target and the physiological processes it influences. These studies are critical for understanding the compound's behavior in a complex biological system. nih.gov

Table of Potential Research Models:

| Model Type | Examples | Purpose |

| In Vitro | Cell lines (e.g., HEK293, HeLa), primary cell cultures | To assess cellular activity, and mechanism of action. |

| In Vivo | Rodent models (mice, rats) | To evaluate systemic effects, and preliminary pharmacokinetic profiles. |

Combination Studies of this compound with Other Research Compounds

Investigating the effects of this compound in combination with other research compounds could reveal synergistic or antagonistic interactions. Such studies are valuable for understanding complex biological pathways and for the potential development of combination therapies. The design of these studies would be guided by the biological targets and mechanisms of action identified in earlier research phases.

For instance, if this compound is found to modulate a specific signaling pathway, it could be combined with a compound known to affect a different component of the same or a related pathway. The outcomes of such studies could provide insights into the compound's broader biological context.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. nih.govnih.gov For a novel compound like this compound, AI can be applied in several ways. AI algorithms can analyze large datasets from high-throughput screening to identify potential drug candidates and predict their properties. mdpi.com

Machine learning models can be trained to predict the biological activities, pharmacokinetic properties, and toxicity profiles of molecules. mdpi.com This can significantly accelerate the research process by prioritizing compounds for further investigation and reducing the reliance on time-consuming and expensive experimental work. nih.gov

Potential AI/ML Applications:

| Application | Description |

| Target Identification | AI algorithms can analyze biological data to identify and validate novel drug targets. nih.gov |

| Virtual Screening | Machine learning models can screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific target. nih.gov |

| De Novo Drug Design | AI can generate novel molecular structures with desired therapeutic profiles. mdpi.com |

| Toxicity Prediction | AI models can predict the potential toxicity of a compound based on its chemical structure. mdpi.com |

Challenges and Opportunities in the Academic Research of this compound

The academic research of a novel compound like this compound presents both challenges and opportunities. A significant challenge is the lack of existing data, which requires a comprehensive and systematic approach to characterization. Securing funding for early-stage research on an uncharacterized compound can also be difficult.

However, the novelty of the compound also presents a unique opportunity for discovery. Research into its properties could lead to the identification of new biological mechanisms and potentially novel therapeutic avenues. The freedom of academic research allows for the exploration of fundamental scientific questions that may not be pursued in a commercial setting.

Translational Research Perspectives for this compound

Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For this compound, the translational pathway would involve a series of steps to move the compound from the laboratory to potential clinical use.

This process begins with preclinical studies in animal models to gather data on the compound's efficacy and safety. If the preclinical data is promising, the next step would be to file for an Investigational New Drug (IND) application to begin clinical trials in humans.

Long-Term Academic Research Outlook for this compound

The long-term academic research outlook for this compound will depend on the findings of initial exploratory studies. If the compound demonstrates interesting biological activity and a favorable preliminary safety profile, it could become the subject of extensive academic investigation.

Future research could focus on elucidating its detailed mechanism of action, identifying biomarkers to predict its effects, and exploring its potential in various disease models. The synthesis of analogs of this compound could also be a fruitful area of research to optimize its properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.